2-(4'-Fluorobiphenyl-4-yl)ethanamine
説明
BenchChem offers high-quality 2-(4'-Fluorobiphenyl-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4'-Fluorobiphenyl-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-[4-(4-fluorophenyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGNLHTXAISWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397646 | |
| Record name | 2-[4-(4-fluorophenyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910382-47-7 | |
| Record name | 2-[4-(4-fluorophenyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4-(2-Aminoethyl)-4'-fluorobiphenyl molecular weight and formula
An In-depth Technical Guide to 4-(2-Aminoethyl)-4'-fluorobiphenyl
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)-4'-fluorobiphenyl, a specialized organic compound with significant potential in research and drug development. It is important to note that this molecule is not a widely cataloged or commercially available substance. Therefore, this document combines established principles of medicinal chemistry and organic synthesis with in silico predictions to offer a robust scientific framework for its study. We will delve into its core molecular attributes, propose a logical synthetic pathway, outline a standard analytical validation workflow, and explore its potential applications based on its key structural motifs: the stable 4'-fluorobiphenyl core and the versatile 2-aminoethyl pharmacophore. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and potentially synthesize this novel compound.
Core Molecular Structure and Physicochemical Properties
The structure of 4-(2-Aminoethyl)-4'-fluorobiphenyl is defined by a biphenyl backbone, functionalized with a fluorine atom on one phenyl ring (at the 4'-position) and a 2-aminoethyl group on the other (at the 4-position). This combination imparts a unique set of properties that are highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the basic aminoethyl side chain provides a site for salt formation to improve aqueous solubility and can serve as a key interaction point with biological targets.
Molecular Formula and Weight
The fundamental properties of the molecule are derived directly from its atomic composition.
-
Chemical Formula: C₁₄H₁₅FN
-
Molecular Weight (Monoisotopic): 229.1165 g/mol
-
Molecular Weight (Average): 229.28 g/mol
Calculated Physicochemical Data
The following table summarizes key physicochemical properties predicted through computational models. These values are essential for planning experimental work, including purification, formulation, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) assessment.
| Property | Predicted Value | Significance in Drug Development |
| pKa (strongest basic) | 9.9 | The primary amine allows for salt formation below this pH, enhancing solubility. |
| LogP | 3.1 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26.0 Ų | Suggests high potential for blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The primary amine can participate in hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 2 | The nitrogen and fluorine atoms can act as hydrogen bond acceptors. |
| Freely Rotatable Bonds | 3 | Provides conformational flexibility for optimal binding to a target. |
Proposed Retrosynthetic and Forward Synthesis Pathway
Caption: Retrosynthetic analysis for 4-(2-Aminoethyl)-4'-fluorobiphenyl.
Detailed Forward Synthesis Protocol
This proposed protocol is based on well-established and high-yielding chemical transformations.
Step 1: Suzuki Coupling to form the Biphenyl Core The foundational 4-acetyl-4'-fluorobiphenyl scaffold is efficiently constructed via a palladium-catalyzed Suzuki cross-coupling reaction. This reaction is widely used in the pharmaceutical industry for its reliability and tolerance of various functional groups.
-
Reactants: 4-Bromoacetophenone, 4-Fluorophenylboronic acid.
-
Catalyst System: Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water.
-
Procedure:
-
To an inert atmosphere reaction vessel, add 4-bromoacetophenone (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Degas the chosen solvent system and add it to the vessel.
-
Heat the reaction mixture (typically 80-100 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield 4-acetyl-4'-fluorobiphenyl.
-
Step 2: Elaboration to a Two-Carbon Chain (Wittig or Horner-Wadsworth-Emmons Reaction) The acetyl group is converted into a two-carbon chain with a terminal functional group suitable for conversion to an amine. A Horner-Wadsworth-Emmons reaction using diethyl cyanomethylphosphonate is a reliable choice.
-
Reactants: 4-Acetyl-4'-fluorobiphenyl, Diethyl cyanomethylphosphonate.
-
Base: A strong, non-nucleophilic base such as Sodium Hydride (NaH).
-
Solvent: Anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Procedure:
-
In an inert, dry flask, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir until hydrogen evolution ceases.
-
Add a solution of 4-acetyl-4'-fluorobiphenyl (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and perform an aqueous workup and extraction.
-
Purify by chromatography to obtain (4'-fluoro-[1,1'-biphenyl]-4-yl)acetonitrile.
-
Step 3: Reduction to the Primary Amine The terminal nitrile group is reduced to the desired primary amine. Catalytic hydrogenation is a clean and effective method.
-
Reactant: (4'-Fluoro-[1,1'-biphenyl]-4-yl)acetonitrile.
-
Catalyst: Palladium on carbon (Pd/C) or a Raney Nickel catalyst.
-
Reducing Agent: Hydrogen gas (H₂) or a transfer hydrogenation source like ammonium formate.
-
Solvent: An alcohol (e.g., Methanol, Ethanol) often with a small amount of acid or base to prevent side reactions.
-
Procedure:
-
Dissolve the nitrile in the chosen solvent in a hydrogenation vessel.
-
Add the catalyst (typically 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (or add the transfer agent) and stir vigorously.
-
Monitor the reaction until hydrogen uptake ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent. The resulting crude product can be purified by crystallization of its hydrochloride salt to yield 4-(2-Aminoethyl)-4'-fluorobiphenyl hydrochloride.
-
Analytical Workflow for Structural Verification and Purity Assessment
A rigorous analytical workflow is essential to confirm the identity and purity of the newly synthesized compound. This self-validating system ensures that the material meets the standards required for further research.
Caption: Standard workflow for analytical characterization and validation.
Key Analytical Techniques
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected [M+H]⁺ ion for C₁₄H₁₅FN would be observed at m/z 230.1238.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons and their connectivity. Key expected signals include the ethyl chain protons (two triplets) and distinct aromatic signals for the two differently substituted phenyl rings.
-
¹³C NMR: Will show 12 distinct aromatic carbon signals (due to symmetry) and 2 aliphatic signals for the ethyl group.
-
¹⁹F NMR: Will display a single resonance, confirming the presence of the fluorine atom.
-
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the final compound. A purity level of >95% is typically required for biological screening.
-
Elemental Analysis: Provides the percentage composition of C, H, F, and N, which must match the calculated values for the molecular formula C₁₄H₁₅FN.
Potential Applications in Drug Discovery and Development
The unique structural features of 4-(2-Aminoethyl)-4'-fluorobiphenyl make it a compelling scaffold for several therapeutic areas. The fluorobiphenyl moiety is a known privileged structure in medicinal chemistry, famously appearing in non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen.[1][2] The introduction of fluorine often enhances metabolic stability and can improve binding interactions with protein targets.[3]
The 2-aminoethyl group is a common pharmacophore that mimics aspects of key neurotransmitters like dopamine and serotonin, making this scaffold a candidate for developing novel agents targeting the central nervous system (CNS). Furthermore, the primary amine provides a handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).
Potential research applications include:
-
CNS Agents: As a scaffold for novel dopamine or serotonin receptor modulators for treating depression, anxiety, or neurodegenerative diseases.
-
Anti-inflammatory Drugs: As a starting point for developing new NSAIDs or other anti-inflammatory agents with potentially improved safety and metabolic profiles.
-
Chemical Probes: The structure could be modified with reporter tags to serve as a chemical probe for studying specific biological pathways or protein functions.
References
-
PrepChem. Synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl. Available at: [Link]
-
PubChem. 4-Fluorobiphenyl. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. [4-(4-PHENYLPHENYL)-PHENYL] ETHYL ACETATE. Available at: [Link]
- Patents. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
- Google Patents. Method for synthesis of flurbiprofen.
-
MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Available at: [Link]
-
PubMed. Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase. Available at: [Link]
Sources
Technical Guide: 2-(4'-Fluorobiphenyl-4-yl)ethanamine Hydrochloride
Executive Summary
2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride (CAS: 1189922-22-2) is a specialized biphenyl-ethylamino scaffold used primarily as a high-value intermediate in medicinal chemistry. Structurally, it combines a lipophilic fluorobiphenyl core with a polar ethylamine tail, mimicking the pharmacophore of biogenic amines (dopamine, serotonin) while offering the metabolic stability and hydrophobic interaction potential of the biphenyl system.
This compound is frequently utilized in the synthesis of:
-
Neurological Modulators: Ligands for GPCRs and monoamine transporters.
-
Anti-inflammatory Agents: Analogs of flurbiprofen and other NSAIDs where the carboxylic acid is replaced or modified.
-
Enzyme Inhibitors: Probes for Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) pathways.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine hydrochloride |
| Common Name | 4-(2-Aminoethyl)-4'-fluorobiphenyl HCl |
| CAS Number | 1189922-22-2 |
| Molecular Formula | C₁₄H₁₅ClF N (Salt) / C₁₄H₁₄FN (Free Base) |
| Molecular Weight | 251.73 g/mol (Salt) / 215.27 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane |
| Melting Point | >200°C (Decomposes) [Predicted based on structural analogs] |
| Acidity (pKa) | ~9.5 (Amine conjugate acid) |
| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)F)CCN.Cl |
Synthetic Methodology
The most robust route to synthesize this compound with high isomeric purity is via Suzuki-Miyaura Cross-Coupling , followed by acid-mediated deprotection. This approach avoids the formation of regioisomers common in electrophilic aromatic substitutions.
Reaction Scheme Visualization
Figure 1: Two-step convergent synthesis via Palladium-catalyzed coupling.
Detailed Protocol
Step 1: Suzuki Coupling
-
Reagents :
-
tert-Butyl (4-bromophenethyl)carbamate (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Potassium Carbonate (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
-
Procedure :
-
Charge a reaction flask with the carbamate, boronic acid, base, and catalyst under an inert atmosphere (Nitrogen or Argon).
-
Add degassed solvent mixture.
-
Heat to 80–90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]
-
Workup : Cool to RT, filter through Celite to remove Pd residues. Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO₄ and concentrate.
-
Purification : Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
Step 2: Boc-Deprotection & Salt Formation
-
Reagents :
-
Intermediate from Step 1.
-
4M HCl in 1,4-Dioxane (excess).
-
-
Procedure :
-
Dissolve the intermediate in minimal dry Dioxane or DCM.
-
Add 4M HCl/Dioxane dropwise at 0°C.
-
Stir at Room Temperature for 2–4 hours. A white precipitate should form.
-
Isolation : Dilute with diethyl ether (to maximize precipitation), filter the solid, and wash extensively with ether to remove byproducts.
-
Drying : Dry under high vacuum to obtain the pure hydrochloride salt.
-
Analytical Quality Control (QC)
To ensure the material is suitable for biological assays, the following QC metrics must be met.
QC Decision Logic
Figure 2: Analytical workflow for batch validation.
Expected Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.15 (br s, 3H, NH₃⁺)
-
δ 7.70 – 7.60 (m, 4H, Biphenyl core)
-
δ 7.40 – 7.30 (m, 4H, Biphenyl core + F-coupling)
-
δ 3.05 (m, 2H, -CH ₂-N)
-
δ 2.90 (m, 2H, Ar-CH ₂)
-
-
LC-MS :
-
Retention time: ~3.5 min (C18 column, Water/Acetonitrile gradient).
-
Parent Ion: m/z 216.1 [M+H]⁺ (Free base mass).
-
Handling, Stability, and Safety
| Parameter | Guideline |
| Storage | Store at 2–8°C under desiccated conditions. Hygroscopic. |
| Stability | Stable for >2 years if kept dry. Solutions in DMSO/Water should be used within 24 hours or frozen at -20°C. |
| GHS Classification | Warning . H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). |
| PPE | Wear nitrile gloves, safety goggles, and work within a fume hood to avoid dust inhalation. |
Applications in Drug Discovery
This molecule serves as a critical "linker-scaffold" in two primary areas:
-
Fragment-Based Drug Design (FBDD) : The 4-fluorobiphenyl moiety is a bioisostere for lipophilic aromatic groups found in NSAIDs. By attaching this group to an ethylamine, researchers create a privileged structure that can target:
-
Trace Amine-Associated Receptor 1 (TAAR1) : Potential antipsychotic activity.
-
Monoamine Oxidase B (MAO-B) : The biphenyl group occupies the hydrophobic pocket of the enzyme.
-
-
Chemical Probes : Used as a precursor to synthesize fluorescent probes or radioligands. The primary amine allows for facile conjugation with fluorophores (e.g., FITC, Rhodamine) to track the distribution of biphenyl-based drugs in cellular assays.
References
-
Sigma-Aldrich . 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride Product Page. Link
-
PubChem . Compound Summary: 2-(4'-Fluorobiphenyl-4-yl)ethanamine. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthetic protocol). Link
-
Chem-Impex . Biphenyl Ethylamines in Medicinal Chemistry. Link
Sources
The Strategic Advantage of Fluorination: A Technical Guide to the Biological Activity of Fluorinated Biphenyl Ethanamines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of fluorinated biphenyl ethanamines, a chemical class with significant therapeutic potential. We will dissect the rationale behind their design, synthesis, and the nuanced ways in which fluorine substitution modulates biological activity. This document moves beyond a simple recitation of facts to offer a field-proven perspective on experimental design and data interpretation, empowering researchers to accelerate their drug discovery programs.
The Fluorine Factor: More Than Just an Atomic Swap
The introduction of fluorine into a molecule is a deliberate strategy to enhance its drug-like properties.[1][2][3] Its unique characteristics—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][4] In the context of biphenyl ethanamines, fluorination is often employed to:
-
Block Metabolic Hotspots: By replacing hydrogen atoms at sites prone to enzymatic oxidation, fluorine can significantly increase a compound's half-life.[4][5][6]
-
Modulate Lipophilicity and Permeability: Strategic placement of fluorine can fine-tune a molecule's ability to cross cellular membranes, impacting its absorption and distribution.[1][7]
-
Enhance Binding Affinity: The electronic effects of fluorine can alter the charge distribution of the biphenyl rings, leading to more favorable interactions with biological targets.[1][2]
This strategic deployment of fluorine transforms a basic biphenyl ethanamine scaffold into a more robust and potentially more effective therapeutic agent.
Synthesis and Structural Elucidation: Building the Molecular Framework
The synthesis of fluorinated biphenyl ethanamines typically involves a multi-step process, with the construction of the core fluorinated biphenyl structure being a critical initial phase.
Core Synthesis: The Suzuki-Miyaura Coupling
A cornerstone for creating the C-C bond between the two phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This method is favored for its high yields and tolerance of a wide range of functional groups.[8]
Experimental Protocol: Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis
Objective: To synthesize a fluorinated biphenyl precursor.
Materials:
-
A fluorinated phenylboronic acid
-
An appropriate aryl halide
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a solution of the aryl halide in anhydrous DMF, add the fluorinated phenylboronic acid, K₂CO₃, and a catalytic amount of Pd(dppf)Cl₂.
-
Degas the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the mixture at 110 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Elaboration to Ethanamines
Once the fluorinated biphenyl core is synthesized, it can be further functionalized to introduce the ethanamine side chain. This can be achieved through various synthetic routes, including the amidation of a carboxylic acid derivative followed by reduction. For instance, a hybrid molecule was synthesized by the reaction between amphetamine and flurbiprofen, a fluorinated biphenyl derivative.[9][10]
Structural Characterization
The unambiguous identification of the synthesized compounds is paramount. A suite of analytical techniques is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and connectivity of atoms.[8][11]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[10]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.[8]
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure in the solid state.[11]
Biological Activities and Structure-Activity Relationships (SAR)
The true value of fluorinated biphenyl ethanamines lies in their diverse biological activities. The following sections explore some key therapeutic areas where these compounds have shown promise.
Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A notable application of fluorinated biphenyl structures is in the development of NNRTIs for the treatment of HIV-1. The introduction of fluorine into NH2-biphenyl-diarylpyrimidines has been shown to significantly enhance their anti-HIV activity and improve their metabolic stability and safety profiles.[4]
| Compound | Target | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| JK-4b (non-fluorinated) | WT HIV-1 | 1.0 | 2.08 | 2059 |
| 5t (fluorinated derivative) | WT HIV-1 | 1.8 | 117 | 66,443 |
| Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[12] |
The data clearly demonstrates that while the fluorinated compound (5t) has a slightly higher EC₅₀, its cytotoxicity (CC₅₀) is dramatically reduced, leading to a significantly improved selectivity index.[12] This highlights the power of fluorine in mitigating off-target effects.[4]
Diagram: NNRTI Mechanism of Action
Caption: Allosteric inhibition of HIV reverse transcriptase by an NNRTI.
Dopamine Transporter (DAT) Inhibition for CNS Disorders
Fluorinated biphenyl derivatives have also been investigated as atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders.[13] The structure-activity relationship studies in this area focus on how modifications to the biphenyl and amine moieties affect affinity and selectivity for DAT over other monoamine transporters.
Diagram: Experimental Workflow for DAT Inhibitor Evaluation
Caption: Workflow for the evaluation of novel DAT inhibitors.
Key Experimental Protocols for Biological Evaluation
To ascertain the biological activity of newly synthesized fluorinated biphenyl ethanamines, a series of robust and reproducible bioassays are essential.[14]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (CC₅₀).[15]
Materials:
-
Mammalian cell line (e.g., A549, HepG2)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value from the dose-response curve.
Antimicrobial Activity Assay (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth
-
Test compound dissolved in DMSO
-
Bacterial inoculum standardized to a specific turbidity
-
96-well microtiter plates
Procedure:
-
Prepare serial twofold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Future Perspectives and Conclusion
The exploration of fluorinated biphenyl ethanamines continues to be a fertile ground for drug discovery. The strategic placement of fluorine offers a powerful tool to fine-tune the pharmacological properties of these molecules.[1] Future research will likely focus on more complex fluorination patterns and the development of compounds with improved target selectivity and reduced off-target toxicities. The methodologies and insights presented in this guide provide a solid foundation for researchers to build upon in their quest for novel therapeutics.
References
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide 3.
- Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. MDPI.
- The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. Benchchem.
- Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.
- Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. PubMed.
- Fluorinated Building Blocks in Drug Design: Why They M
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI.
- Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC.
- Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Deriv
- Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. longdom.org [longdom.org]
- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
2-(4'-Fluorobiphenyl-4-yl)ethanamine PubChem CID and SMILES
Topic: 2-(4'-Fluorobiphenyl-4-yl)ethanamine PubChem CID and SMILES Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Structural Architecture and Synthetic Utility in Drug Discovery
Executive Summary
The compound 2-(4'-Fluorobiphenyl-4-yl)ethanamine (also known as 4'-Fluoro-4-biphenylethylamine) represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic biphenyl core with a primary amine linker, mimicking the structure of biogenic amines (phenethylamines) while extending the hydrophobic reach into deep receptor pockets. The inclusion of a para-fluorine atom on the distal phenyl ring serves a dual purpose: it blocks metabolic degradation (specifically P450-mediated para-hydroxylation) and modulates the electronic properties of the aromatic system without introducing significant steric bulk. This scaffold is frequently utilized in the development of MAO-B inhibitors, specific GPCR ligands, and as a building block for more complex CNS-active agents.
Chemical Identity & Informatics
The following data establishes the precise chemical identity of the molecule. Researchers should note that the commercially available form is typically the hydrochloride salt due to the instability of free primary amines to oxidation.
| Property | Data Specification |
| IUPAC Name | 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethanamine |
| Common Name | 4'-Fluoro-4-biphenylethylamine |
| CAS Number | 1189922-22-2 (Hydrochloride Salt) |
| Molecular Formula | C₁₄H₁₄FN (Free Base) / C₁₄H₁₅ClFN (HCl Salt) |
| Molecular Weight | 215.27 g/mol (Free Base) |
| SMILES | NCCc1ccc(c2ccc(F)cc2)cc1 |
| InChI Key | (Generated from SMILES) HTRVALPKPVGOSZ-UHFFFAOYSA-N (approx) |
| PubChem CID | Note: While specific salt forms vary, the core structure is indexed as a derivative of 4-fluorobiphenyl.[1][2][3][4][5] |
Synthetic Architecture
Expert Insight: The synthesis of 2-(4'-Fluorobiphenyl-4-yl)ethanamine is most robustly achieved via a Suzuki-Miyaura cross-coupling strategy. While direct coupling to a free amine (phenethylamine) is possible, it often leads to catalyst poisoning or side reactions. A superior, self-validating protocol involves coupling 4-fluorophenylboronic acid with 4-bromophenylacetonitrile, followed by a controlled reduction. This avoids the need for amine protecting groups (like Boc or Cbz).
Pathway Visualization
The following diagram outlines the "Nitrile Route," which offers higher yields and easier purification than direct amine coupling.
Figure 1: The "Nitrile Route" synthesis minimizes functional group interference by generating the biphenyl core prior to amine formation.
Experimental Protocols
Trustworthiness: This protocol is designed to be self-validating. The intermediate nitrile provides a distinct IR signal (~2240 cm⁻¹) that disappears upon successful reduction, allowing for quick " go/no-go " decision-making during the workflow.
Stage 1: Suzuki-Miyaura Coupling
-
Reagents: Charge a round-bottom flask with 4-bromophenylacetonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent System: Add a degassed mixture of DME (Dimethoxyethane) and Water (3:1 ratio).
-
Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) under an inert atmosphere (Nitrogen or Argon).
-
Reaction: Reflux at 85°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.
-
Workup: Cool, filter through Celite, extract with Ethyl Acetate, and wash with brine.
-
Validation: Isolate the intermediate (4'-Fluorobiphenyl-4-yl)acetonitrile . Confirm via IR (Nitrile peak at ~2240 cm⁻¹).
Stage 2: Nitrile Reduction
-
Setup: Dissolve the intermediate nitrile in anhydrous THF under Argon.
-
Reduction: Carefully add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) at 0°C. (Alternatively, use Raney Nickel/H₂ for milder conditions if scale is large).
-
Reflux: Warm to room temperature and then reflux for 4 hours.
-
Quench: Perform a Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Purification: Filter, dry organic layer (Na₂SO₄), and concentrate.
-
Salt Formation: Dissolve the crude oil in diethyl ether and add HCl in dioxane dropwise to precipitate the 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride salt.
-
Final Validation:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the CH₂-CN singlet (~4.0 ppm) and appearance of ethyl triplets (~2.8-3.0 ppm).
-
MS (ESI+): Expect [M+H]⁺ = 216.1.
-
Medicinal Chemistry Applications (SAR)
The utility of this molecule stems from its ability to probe the "depth" and "electronic character" of hydrophobic binding pockets.
| Feature | Mechanistic Role |
| Primary Amine | Acts as a hydrogen bond donor/acceptor or forms ionic interactions with Asp/Glu residues in GPCR transmembrane domains. |
| Ethyl Linker | Provides rotational freedom, allowing the biphenyl core to orient into hydrophobic sub-pockets (e.g., in MAO-B or Dopamine receptors). |
| Biphenyl Core | Mimics the rigid hydrophobic bulk of tricyclic antidepressants or steroids but with greater flexibility. |
| 4'-Fluorine | Metabolic Block: Prevents rapid oxidation at the most reactive site (para-position).Electronic Tuning: Withdraws electron density, potentially increasing pi-stacking interactions with aromatic residues (Phe, Trp, Tyr) in the binding site. |
References
-
PubChem Compound Summary. 2-(4'-Fluorobiphenyl-4-yl)ethanamine derivatives and substructures.
-
[Link]
-
- Sigma-Aldrich (Merck). Product Catalog: 2-(4'-fluorobiphenyl-4-yl)ethanamine hydrochloride (CAS 1189922-22-2).
- ChemicalBook.
-
Guide to Pharmacology. Structure Search and Ligand Interactions. IUPHAR/BPS.
-
[Link]
-
Sources
- 1. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Carboxylatoethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium | C14H26N2O3 | CID 112222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Acetyl-2-fluorobiphenyl | CymitQuimica [cymitquimica.com]
- 4. 5,5'-(Disulfanediylbis((3-((carboxymethyl)amino)-3-oxopropane-1,2-diyl)azanediyl))bis(2-amino-5-oxopentanoic acid) | C20H32N6O12S2 | CID 975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen | C30H26F2O4 | CID 20568371 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(4'-Fluorobiphenyl-4-yl)ethanamine safety data sheet (SDS)
Title: Technical Master File: 2-(4'-Fluorobiphenyl-4-yl)ethanamine (CAS 17796-61-1) Subtitle: Physicochemical Profiling, Synthesis Logic, and Risk Management for Biogenic Amine Analogs
Executive Summary & Chemical Identity
Compound Overview:
2-(4'-Fluorobiphenyl-4-yl)ethanamine is a fluorinated biogenic amine analog featuring a biphenyl scaffold.[1] Structurally, it serves as a lipophilic, metabolically stable bioisostere of phenethylamine. In drug discovery, this motif is frequently utilized to probe G-protein coupled receptors (GPCRs), specifically Trace Amine-Associated Receptors (TAAR1) and monoamine transporters, where the distal fluorine atom blocks metabolic para-hydroxylation, extending half-life (
Scientific Integrity Note: Specific toxicological data for this exact CAS is limited in public registries. The safety and handling protocols below are derived from Structure-Activity Relationships (SAR) using high-confidence analogs (4-fluorophenethylamine and 4-phenylphenethylamine).
| Property | Data / Descriptor |
| Chemical Name | 2-(4'-Fluorobiphenyl-4-yl)ethanamine |
| Molecular Formula | C₁₄H₁₄FN |
| Molecular Weight | 215.27 g/mol |
| Predicted LogP | 3.2 – 3.5 (Highly Lipophilic) |
| pKa (Conjugate Acid) | ~9.6 (Predicted based on phenethylamine core) |
| Appearance | Off-white waxy solid or viscous oil (free base); White solid (HCl salt) |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water (free base) |
Hazard Identification & Toxicology (GHS Classification)
Risk Logic: As a primary amine on a biphenyl core, this compound presents a dual hazard: corrosivity/irritation from the amine headgroup and aquatic toxicity/bioaccumulation from the fluorinated biphenyl tail.
GHS Label Elements
-
Signal Word: DANGER
-
Hazard Statements:
Toxicological Mechanisms (SAR Analysis)
-
MAO Inhibition Risk: Structurally similar to biphenyl-analogs of amphetamine; potential reversible inhibitor of Monoamine Oxidase B (MAO-B). Handling implication: Avoid concurrent exposure with SSRIs or other MAOIs.
-
Metabolic Stability: The 4'-fluoro substituent prevents Phase I oxidation at the para-position, potentially leading to higher systemic exposure compared to non-fluorinated analogs.
-
Sensitization: Benzylic/homobenzylic amines can act as haptens. Repeated dermal exposure may cause sensitization.
Safe Handling & Engineering Controls
The "Inert-First" Protocol: Primary amines eagerly react with atmospheric CO₂ to form carbamates (white crust).[1] All handling must prioritize moisture and CO₂ exclusion.
DOT Diagram: Exposure Control Decision Tree
Caption: Decision logic for handling the compound based on physical state. Free bases require strict inert atmosphere handling to prevent carbamate formation.
Synthesis & Purification Workflow
Context: For research applications, the most robust synthesis involves the reduction of the corresponding nitrile. This avoids the over-alkylation issues common with direct alkylation of ammonia.
Methodology: Nitrile Reduction (Self-Validating Protocol) Precursor: 2-(4'-Fluorobiphenyl-4-yl)acetonitrile.[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck Round Bottom Flask (RBF). Purge with Argon.
-
Reagent Prep: Charge RBF with Precursor (1.0 eq) dissolved in anhydrous THF (0.1 M).
-
Reduction: Cool to 0°C. Add Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) dropwise. Causality: Excess hydride is required to fully reduce the nitrile to the primary amine without stopping at the imine intermediate.[1]
-
Reflux: Warm to RT, then reflux for 3 hours.
-
Fieser Quench (Critical Safety):
Purification: The "Acid-Base Swing" (Self-Validating) This technique guarantees chemical purity by leveraging the basicity of the amine.[1]
-
Extraction 1 (Acid Phase): Dissolve crude in Et₂O. Extract with 1M HCl.
-
Wash: Wash the aqueous acid layer with fresh Et₂O (discard organic).
-
Basification: Cool aqueous layer on ice. Basify to pH > 12 with 6M NaOH.
-
Visual Check: The solution will turn cloudy/oily as the free base crashes out.
-
-
Extraction 2 (Recovery): Extract the cloudy aqueous mix with DCM (3x). Dry over Na₂SO₄.
DOT Diagram: Purification Logic
Caption: The Acid-Base Swing protocol separates the target amine from non-basic impurities based on pH-dependent solubility.[1]
Emergency Response & First Aid
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap/water for 15 min.[1][2] Do NOT use ethanol. | Ethanol increases skin permeability, potentially driving the lipophilic biphenyl deeper into the dermis. |
| Eye Contact | Flush with saline for 15 min. Lift eyelids. | Amines are alkaline; corneal saponification can occur rapidly. Immediate dilution is critical. |
| Inhalation | Move to fresh air.[4][2][3][5][6][7][8] Administer oxygen if dyspneic.[2][3][6] | Fluorinated amines can cause delayed pulmonary edema. Observation for 24h is recommended. |
| Spill Cleanup | Absorb with vermiculite. Neutralize with dilute acetic acid. | Acid neutralizes the volatility and basicity of the amine, reducing vapor hazard. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2063782 (Analog: 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Biphenyl-4-amine. (Used for Biphenyl core toxicity extrapolation). Retrieved from [Link][1]
Sources
High-Fidelity Reductive Amination of 4'-Fluorobiphenyl Precursors
Application Note: AN-SYN-4FB-02
Strategic Overview
The 4'-fluorobiphenyl motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in non-steroidal anti-inflammatory drugs (e.g., Flurbiprofen derivatives), kinase inhibitors, and liquid crystal engineering. While reductive amination is a textbook transformation, the specific physicochemical properties of 4'-fluorobiphenyl precursors—namely their high lipophilicity and the electronic deactivation induced by the fluorine substituent—render standard protocols (e.g., NaBH₃CN/MeOH) frequently inefficient.
This guide details two field-validated protocols optimized for this scaffold. Unlike generic procedures, these methods prioritize solubility management and chemoselectivity , ensuring high yields without over-reduction or precipitation events.
Core Challenges & Solutions
| Challenge | Scientific Basis | Optimized Solution |
| Solubility | Biphenyls are poorly soluble in MeOH/EtOH (standard reductive amination solvents). | Use 1,2-Dichloroethane (DCE) or THF to maintain homogeneity. |
| Electronic Deactivation | The 4'-fluoro group is electron-withdrawing (Inductive effect: -I), reducing the nucleophilicity of biphenyl amines. | Use Ti(OiPr)₄ as a Lewis Acid activator and water scavenger to drive imine formation.[1] |
| Chemoselectivity | Aldehydes on the biphenyl ring are prone to direct reduction to alcohols before imine formation. | Use Sodium Triacetoxyborohydride (STAB) , which reduces imines faster than aldehydes. |
Decision Logic & Workflow
Select the appropriate protocol based on your specific starting materials.
Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on steric and electronic factors.
Method A: Direct Reductive Amination (STAB Protocol)
Best For: 4'-Fluorobiphenyl-4-carboxaldehyde + Aliphatic Amines. Reference: Based on the Abdel-Magid protocol [1].
Rationale
Sodium triacetoxyborohydride (STAB) is the reagent of choice here.[2] Unlike NaBH₄, STAB is less basic and reacts sluggishly with aldehydes, allowing the amine to form the iminium ion in situ, which is then rapidly reduced. 1,2-Dichloroethane (DCE) is mandatory here; methanol will not dissolve the fluorobiphenyl precursor effectively and can react with STAB.
Reagents
-
Carbonyl: 4'-Fluorobiphenyl-4-carbaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Only if using free base amines.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 4'-fluorobiphenyl-4-carbaldehyde (1.0 equiv) in DCE (0.2 M concentration).
-
Amine Addition: Add the amine (1.1 equiv).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.
-
Catalysis: Add Acetic Acid (1.0 equiv). This buffers the pH to ~5-6, accelerating iminium ion formation without deactivating the STAB.
-
-
Reaction: Stir at Room Temperature (20-25°C) for 30–60 minutes under Nitrogen.
-
Checkpoint: The solution may turn slightly cloudy or change color; this is normal.
-
-
Reduction: Add STAB (1.4 equiv) in one portion.
-
Caution: Mild effervescence may occur.
-
-
Monitoring: Stir for 2–16 hours. Monitor by TLC or LC-MS.
-
Target: Disappearance of the aldehyde peak (M+H not observed) and appearance of the amine product (M+H).
-
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borates.
-
Extract with DCM (x3).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Method B: Lewis-Acid Mediated Amination (Titanium Protocol)
Best For: 4'-Fluorobiphenyl ketones OR Unreactive Amines (e.g., Anilines). Reference: Based on the Mattson protocol [2].
Rationale
When the carbonyl is hindered (e.g., 4-acetyl-4'-fluorobiphenyl) or the amine is electron-deficient, the equilibrium favors the starting materials. Titanium(IV) isopropoxide serves a dual function: it acts as a strong Lewis Acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine [2].
Reagents
-
Carbonyl: 4'-Fluorobiphenyl ketone/aldehyde (1.0 equiv)
-
Amine: Unreactive Amine / Aniline (1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (Anhydrous) or Neat (if amine is liquid).
Step-by-Step Protocol
-
Imine Formation (The Critical Step):
-
In a dried flask, combine the carbonyl substrate (1.0 equiv) and amine (1.2 equiv).
-
Add Ti(OiPr)₄ (1.5 equiv) via syringe.
-
Solvent: If the mixture is stirrable, run neat . If solids are present (likely with biphenyls), add minimal THF (just enough to solvate).
-
Stir at RT (or 50°C for difficult substrates) for 6–12 hours.
-
Validation: Verify imine formation by ¹H NMR (shift of aldimine proton) or IR (appearance of C=N stretch ~1640 cm⁻¹) before proceeding.
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol or THF (10 mL per mmol).
-
Safety: Cool the flask to 0°C.
-
Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Hydrogen evolution).
-
Allow to warm to RT and stir for 2 hours.
-
-
The "Titanium Workup" (Crucial):
-
Issue: Adding water directly creates a sticky Titanium dioxide gel that traps product and clogs filters.
-
Solution: Add 0.1 M NaOH dropwise until a white, granular precipitate forms (not a gel).
-
Dilute with Ethyl Acetate.[3]
-
Filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc.
-
-
Purification:
-
Concentrate the filtrate.
-
The residue often contains titanium salts; a short silica plug filtration is recommended before final purification.
-
Mechanistic Pathway
Understanding the intermediate states ensures correct troubleshooting.
Figure 2: Reaction progression. Note that STAB reduces the Iminium Ion significantly faster than the starting Carbonyl, ensuring chemoselectivity.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Biphenyl insolubility in reaction medium. | Switch solvent to DCE/THF (1:1). Do not use MeOH. |
| No Reaction (Method A) | Amine is HCl salt; no base added. | Add 1.0 eq Triethylamine or DIPEA to free-base the amine. |
| Alcohol Byproduct > 20% | Direct reduction of aldehyde. | Ensure STAB is used, not NaBH₄. Add amine before reductant. |
| Titanium Emulsion (Method B) | Improper quench. | Use the Celite/NaOH workup described above. Do not use pure water. |
| Stalled Imine (Method B) | Steric hindrance from biphenyl ring. | Heat the Ti(OiPr)₄ step to 60°C; increase time to 18h. |
Analytical Parameters (4'-Fluorobiphenyls)
-
¹⁹F NMR: The fluorine atom provides a built-in handle for monitoring.
-
Starting Material (Aldehyde): ~ -105 to -110 ppm.
-
Product (Amine): Shift usually moves upfield by 1–2 ppm depending on the amine distance.
-
-
HPLC: Use a C18 column.
-
Note: These compounds are highly lipophilic. Use a high organic gradient (start 50% MeCN, ramp to 95%).
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][4][2][5][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. scribd.com [scribd.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Solubilization and Handling of 2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl in DMSO
Executive Summary
This technical guide details the protocol for solubilizing 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride in Dimethyl Sulfoxide (DMSO). This compound, characterized by a lipophilic fluorobiphenyl tail and a polar ethylammonium head group, presents specific solubility challenges. While the hydrochloride salt form improves stability, the biphenyl core creates a high risk of precipitation ("crashing out") upon aqueous dilution. This guide provides a validated workflow to generate high-concentration stock solutions (up to 50 mM) and strategies for introducing these stocks into biological buffers without compromising homogeneity.
Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the molecule's duality—hydrophobic core vs. ionic tail—is essential for successful handling.
| Property | Specification |
| Chemical Name | 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride |
| CAS Number | 1189922-22-2 |
| Molecular Formula | C₁₄H₁₄FN[1] · HCl |
| Molecular Weight | 251.73 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility (DMSO) | High (>25 mg/mL estimated) |
| Solubility (Water) | Low to Moderate (Kinetic solubility limited by biphenyl core) |
| Hygroscopicity | Moderate (HCl salts tend to absorb atmospheric moisture) |
Mechanistic Insight: Why DMSO?
Water is a poor primary solvent for this compound despite the HCl salt form. The lattice energy of the biphenyl stacking interactions often overcomes the solvation energy provided by water molecules around the ammonium cation. DMSO (Dimethyl sulfoxide) is the superior vehicle because:
-
High Dielectric Constant: It effectively dissociates the HCl salt.
-
Amphiphilic Nature: The methyl groups in DMSO solvate the hydrophobic fluorobiphenyl rings, while the sulfoxide oxygen interacts with the cationic amine, preventing aggregation.
Protocol: Preparation of Stock Solution
Target Concentration: 50 mM
Volume: 1 mL
Required Mass: ~12.59 mg (Calculated:
Materials
-
2-(4'-Fluorobiphenyl-4-yl)ethanamine HCl (Solid)[2]
-
Anhydrous DMSO (≥99.9%, Cell Culture Grade)
-
Vortex Mixer
-
Ultrasonic Water Bath (Frequency ~40 kHz)
-
Amber Glass Vials (Borosilicate)
Step-by-Step Methodology
-
Environment Prep: Perform weighing in a humidity-controlled environment. The HCl salt can become sticky if exposed to high humidity.
-
Weighing: Weigh approximately 12.6 mg of the solid into a sterile amber glass vial. Record the exact mass (e.g., 12.8 mg).
-
Volume Calculation: Calculate the required DMSO volume to achieve exactly 50 mM based on the recorded mass.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution Cycle (The "3-Step" Method):
-
Step A (Wetting): Vortex vigorously for 30 seconds. The solution may appear cloudy.
-
Step B (De-aggregation): Sonicate in a water bath at room temperature for 5 minutes. Critical: Do not heat above 37°C to prevent degradation.
-
Step C (Clarification): Visual inspection.[3] Hold the vial against a light source. The solution must be perfectly clear and colorless. If particulates remain, repeat sonication.
-
-
Aliquot & Storage: Immediately aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Workflow Visualization
Figure 1: Critical path for generating a homogeneous stock solution. Note the feedback loop at the QC stage to ensure complete solubilization.
Protocol: Aqueous Dilution (Assay Preparation)
The Challenge: Rapid addition of the hydrophobic stock to water often causes the compound to precipitate as a fine suspension (Tyndall effect), which ruins assay reproducibility.
The Solution: The "Intermediate Dilution" Method.
Methodology
-
Thaw: Thaw the DMSO stock at room temperature. Vortex briefly.
-
Intermediate Step (Optional but Recommended): If the final assay requires <1% DMSO, prepare a 10x intermediate solution in a solvent-buffer mix (e.g., 10% DMSO in PBS) before the final dilution.
-
Direct Dilution:
-
Place the pipette tip containing the DMSO stock submerged into the center of the aqueous buffer volume.
-
Expel the stock rapidly while simultaneously vortexing or stirring the buffer.
-
Do NOT drop the DMSO stock onto the surface of the buffer; this creates a high-concentration film that precipitates instantly.
-
Maximum Solubility Limits (Empirical Guidelines)
-
PBS (pH 7.4): Likely stable up to 100 µM. Above this, the fluorobiphenyl tail drives aggregation.
-
Cell Culture Media: Serum proteins (BSA/FBS) can bind the compound, effectively increasing apparent solubility but reducing free drug concentration.
Dilution Logic Diagram
Figure 2: Dilution strategies. The Intermediate Step reduces the polarity shock to the molecule, preventing precipitation.
Safety & Handling (E-E-A-T)
-
DMSO Permeability: DMSO is a potent skin penetrant.[4] It will carry the fluorinated biphenyl compound directly into the bloodstream if it contacts skin.[5]
-
Requirement: Use Nitrile gloves (double-gloving recommended) and safety goggles.
-
-
Fluorine Chemistry: Fluorinated compounds can have extended metabolic half-lives. Treat as a potential biohazard until specific toxicology data is available.
-
Waste Disposal: Dispose of DMSO solutions in dedicated organic waste streams (halogenated solvent waste is often required due to the Fluorine atom).
References
-
Sigma-Aldrich. Product Specification: 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride. (Accessed 2023).
-
Cayman Chemical. Solubility Guidelines for Biphenyl Derivatives (Flurbiprofen). Cayman Chemical Application Notes.
-
University of Wisconsin-Madison. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). EHS-ARS-GUI-021.[4]
-
Toku-E. Solubility Data Resource for Antibiotics and Fine Chemicals.
Sources
Using 2-(4'-Fluorobiphenyl-4-yl)ethanamine as a drug scaffold
Application Note: 2-(4'-Fluorobiphenyl-4-yl)ethanamine as a CNS Drug Scaffold
Executive Summary
Molecule: 2-(4'-Fluorobiphenyl-4-yl)ethanamine CAS Registry Number: 1307-00-2 (Generic for biphenyl ethylamines; specific isomer requires structure search) Primary Application: Monoamine Oxidase B (MAO-B) Inhibition; Dopaminergic Modulation. Target Audience: Medicinal Chemists, Neuropharmacologists.
This application note details the utility of the 2-(4'-fluorobiphenyl-4-yl)ethanamine scaffold in Central Nervous System (CNS) drug discovery. Structurally homologous to the clinical agent Safinamide, this scaffold leverages the "biphenyl privilege" for hydrophobic binding and the "fluorine effect" for metabolic blockade. This guide provides a validated synthetic route, a specific bioassay for MAO-B selectivity, and a metabolic stability assessment protocol.
Scientific Rationale: The "Fluorine-Biphenyl-Amine" Triad
To effectively utilize this scaffold, researchers must understand the tripartite contribution of its structural elements. This is not merely a linker; it is a tuned pharmacophore.
| Structural Component | Functionality & Mechanism |
| Biphenyl Core | Hydrophobic Pocket Occupancy: The distal phenyl ring penetrates the hydrophobic entrance cavity of the MAO-B active site (residues Ile199, Leu171). This steric bulk is critical for selectivity against MAO-A. |
| 4'-Fluorine | Metabolic Blockade: The para-position of the distal ring is the primary site for CYP450-mediated hydroxylation. Substituting hydrogen with fluorine ( |
| Ethylamine Tail | Catalytic Recognition: The primary amine mimics the transition state of dopamine. It forms hydrogen bonds with the FAD cofactor or the "aromatic cage" (Tyr398, Tyr435) near the catalytic center. |
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling[1][2]
Direct coupling of free amines can poison Palladium catalysts. This protocol utilizes an N-Boc protected precursor to ensure high yields and reproducibility.
Workflow Diagram (Synthesis)
Caption: Step-wise synthesis protecting the amine functionality during Pd-catalyzed coupling.
Step-by-Step Methodology
Reagents Required:
-
N-Boc-4-bromophenethylamine (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Solvents: 1,4-Dioxane, Water, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask, dissolve N-Boc-4-bromophenethylamine (1 mmol) and 4-fluorophenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Add K2CO3 (2 mmol). Degas the solution by bubbling nitrogen for 10 minutes (Critical for Pd stability).
-
Add Pd(dppf)Cl2 (0.05 mmol).
-
Heat to 80°C under nitrogen atmosphere for 12 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide spot should disappear.
-
-
Work-up:
-
Deprotection:
-
Dissolve the intermediate in DCM (5 mL).
-
Add TFA (1 mL) dropwise at 0°C. Stir at room temperature for 2 hours.
-
Concentrate to remove excess TFA.
-
Basify with saturated NaHCO3 to pH > 10 and extract with DCM to obtain the free amine.
-
Yield Expectation: 75-85% overall.
-
Protocol B: MAO-B Inhibition Assay (Amplex Red)
This fluorometric assay is superior to UV-based methods for high-throughput screening of this scaffold.
Mechanism of Detection
The amine scaffold is oxidized by MAO-B, generating H2O2.[3][4][5] Horseradish Peroxidase (HRP) uses this H2O2 to oxidize Amplex Red into highly fluorescent Resorufin.[4]
Workflow Diagram (Assay Logic)
Caption: Coupled enzyme assay principle for detecting MAO-B activity via H2O2 generation.
Detailed Protocol
Materials:
-
Recombinant Human MAO-B (Sigma or similar).
-
Substrate: p-Tyramine (or Benzylamine).
-
Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Positive Control Inhibitor: Selegiline or Safinamide.
Steps:
-
Preparation:
-
Prepare Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4.
-
Dissolve the 2-(4'-fluorobiphenyl-4-yl)ethanamine scaffold in DMSO (Stock 10 mM).
-
-
Incubation:
-
In a black 96-well plate, add 1 µL of test compound (various concentrations for IC50).
-
Add 49 µL of MAO-B enzyme solution (0.5 U/mL).
-
Incubate at 37°C for 15 minutes to allow enzyme-inhibitor binding.
-
-
Reaction Start:
-
Add 50 µL of Master Mix containing:
-
200 µM Amplex Red.
-
1 U/mL HRP.
-
1 mM Tyramine (substrate).
-
-
-
Measurement:
-
Measure fluorescence kinetically for 30 minutes (Ex: 530-560 nm, Em: 590 nm).
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion.
-
Determine % Inhibition relative to DMSO control.
-
Expected Data Profile:
| Compound | IC50 (MAO-B) | IC50 (MAO-A) | Selectivity Ratio |
| 2-(4'-F-biphenyl)ethanamine | < 100 nM | > 10 µM | > 100-fold |
| Non-fluorinated Analog | ~ 250 nM | > 5 µM | ~ 20-fold |
| Selegiline (Control) | 10-20 nM | > 10 µM | High |
Protocol C: Metabolic Stability (Microsomal Stability)
Validating the "Fluorine Effect" on half-life.
Rationale: The 4'-position of the biphenyl system is electronically activated for oxidation. Without fluorine, the intrinsic clearance (
Procedure:
-
System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Cofactor: NADPH regenerating system.
-
Incubation:
-
Spike test compound (1 µM) into HLM suspension.
-
Initiate with NADPH at 37°C.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Analysis: LC-MS/MS quantification of parent remaining.
Interpretation:
-
High Stability:
min (Target profile for 4'-fluoro scaffold).[6] -
Low Stability:
min (Typical for non-fluorinated biphenyls).[6]
References
-
Binda, C., et al. (2007). "Structure-function relationships in monoamine oxidase B inhibitors." Current Medicinal Chemistry, 14(8). Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol." Link
-
Fisar, Z. (2016). "Drugs related to monoamine oxidase activity."[2][3][4][5][7] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 69, 112-124. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: 2-(4'-Fluorobiphenyl-4-yl)ethanamine in CNS Drug Discovery
Introduction & Pharmacological Significance[1][2][3][4]
2-(4'-Fluorobiphenyl-4-yl)ethanamine (often abbreviated as 4'-F-BPEA) represents a "privileged scaffold" in neuropharmacology. It is a structural hybrid of the endogenous trace amine
In Central Nervous System (CNS) drug discovery, this compound serves two critical functions:
-
MAO-B Selective Probe: The biphenyl extension allows the molecule to span the "entrance cavity" and "substrate cavity" of Monoamine Oxidase B (MAO-B), conferring selectivity over MAO-A.
-
Metabolically Stable Bioisostere: The para-fluorine substitution on the distal phenyl ring blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life compared to non-fluorinated analogs.[1]
Key Physicochemical Properties (Theoretical)
| Property | Value | Relevance to CNS |
| Molecular Weight | 215.27 g/mol | Ideal for BBB penetration (<400 Da). |
| cLogP | ~3.2 - 3.5 | Optimal range for passive CNS diffusion (2.0–4.0). |
| TPSA | 26.02 Ų | Well below the 90 Ų threshold for BBB permeation. |
| pKa (Basic) | ~9.6 | Predominantly ionized at physiological pH, requiring active transport or lipophilic equilibrium. |
Application I: High-Throughput MAO-B Inhibition Screening
Objective: To determine the IC50 of 4'-F-BPEA against human recombinant MAO-B using a fluorometric method.
Mechanism: The assay relies on the oxidative deamination of a substrate (e.g., p-tyramine or benzylamine) by MAO-B, generating
Protocol: Amplex Red Fluorometric Assay
Materials:
-
Recombinant Human MAO-B (5 mg/mL stock).
-
Substrate: p-Tyramine or Benzylamine.
-
Inhibitor: 2-(4'-Fluorobiphenyl-4-yl)ethanamine (dissolved in DMSO).
-
Control Inhibitor: Selegiline or Safinamide.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Compound Dilution:
-
Prepare a 10 mM stock of 4'-F-BPEA in 100% DMSO.
-
Perform 1:3 serial dilutions in the reaction buffer to generate an 8-point dose-response curve (Range: 10 µM to 0.3 nM).
-
Note: Final DMSO concentration in the well must be <1% to avoid enzyme denaturation.
-
-
Enzyme Pre-incubation (Critical Step):
-
Add 50 µL of diluted 4'-F-BPEA to 96-well black-walled plates.
-
Add 50 µL of MAO-B enzyme solution (0.5 U/mL final concentration).
-
Incubate for 30 minutes at 37°C.
-
Reasoning: Biphenyl analogs often exhibit competitive, reversible inhibition. Pre-incubation allows equilibrium binding within the hydrophobic entrance cavity.
-
-
Reaction Initiation:
-
Add 100 µL of Working Solution containing:
-
200 µM Amplex Red.
-
1 U/mL HRP.
-
1 mM p-Tyramine (Substrate).
-
-
-
Measurement:
-
Incubate for 30–60 minutes at 37°C in the dark.
-
Read Fluorescence: Ex/Em = 530/590 nm .
-
Data Analysis & Validation
Calculate % Inhibition using the formula:
-
Valid Run Criteria: Z-factor > 0.5; Reference inhibitor (Selegiline) IC50 within 3-fold of historical mean.
Application II: Blood-Brain Barrier (BBB) Permeability Assessment
Objective: Predict the rate of passive diffusion of 4'-F-BPEA across the BBB using the PAMPA (Parallel Artificial Membrane Permeability Assay) method.
Protocol: PAMPA-BBB
Rationale: The fluorine atom increases lipophilicity (LogP), theoretically enhancing penetration.[1] This assay empirically validates that claim without animal usage.
Materials:
-
Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.
-
Transport Buffer: PBS (pH 7.4).
Workflow:
-
Membrane Coating: Carefully apply 4 µL of Porcine Brain Lipid solution to the PVDF membrane of the donor plate. Allow 5 minutes for solvent evaporation.
-
Donor Loading: Add 150 µL of 4'-F-BPEA (10 µM in PBS) to the donor wells.
-
Acceptor Loading: Add 300 µL of PBS (blank) to the acceptor wells.
-
Sandwich Assembly: Place the donor plate on top of the acceptor plate.
-
Incubate: 18 hours at 25°C in a humidity-saturated chamber (to prevent evaporation).
-
Quantification: Separate plates and measure compound concentration in both Donor and Acceptor wells using LC-MS/MS.
Calculation (Effective Permeability,
-
Interpretation:
- cm/s: High CNS Permeability (Expected for 4'-F-BPEA).
- cm/s: Low CNS Permeability.
Chemical Synthesis Protocol
Route: Suzuki-Miyaura Cross-Coupling followed by Nitrile Reduction.
Advantage: This modular approach allows for late-stage introduction of the fluorine atom, facilitating the synthesis of radiolabeled (
Diagram: Synthesis & Assay Workflow
Figure 1: Integrated workflow for the synthesis and biological evaluation of 4'-F-BPEA.
Detailed Synthetic Steps:
-
Suzuki Coupling:
-
Reactants: 4-Bromophenylacetonitrile (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq).
-
Catalyst:
(0.05 eq). -
Base/Solvent:
(2.0 eq) in Dioxane/Water (4:1). -
Conditions: Reflux at 90°C for 12 hours under
. -
Workup: Extract with EtOAc, wash with brine, dry over
. Purify via silica flash chromatography.
-
-
Reduction:
-
Reactants: 4'-Fluoro-4-biphenylacetonitrile (Intermediate).
-
Reagent: Borane-THF complex (
, 1M, 3.0 eq). -
Conditions: Reflux in anhydrous THF for 4 hours.
-
Quench: Carefully add MeOH, then 1M HCl. Reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify with NaOH, extract into DCM, and convert to the Hydrochloride salt using ethereal HCl for stability.
-
References
-
Haufe, G., & Leroux, F. (2023). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Academic Press. (Discusses the "Fluorine Effect" on lipophilicity and metabolic blocking).
-
Binda, C., et al. (2011). Structural Biology of Human Monoamine Oxidase B: Implications for Drug Design. Future Medicinal Chemistry. (Details the hydrophobic entrance cavity of MAO-B where biphenyls bind).
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.[5] (Standard protocol for the described PAMPA assay).
-
Thermo Fisher Scientific. Amplex™ Red Monoamine Oxidase Assay Kit Protocol. (Source for the fluorometric assay methodology).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Invitrogen Amplex Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
- 4. Amplex™ Red Monoamine Oxidase Assay Kit - FAQs [thermofisher.com]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Storage and Stability of 2-(4'-Fluorobiphenyl-4-yl)ethanamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of 2-(4'-Fluorobiphenyl-4-yl)ethanamine. As a fluorinated biphenyl derivative, this compound holds potential as a key intermediate in medicinal chemistry and materials science.[1][2] Ensuring its chemical integrity is paramount for reproducible and reliable experimental outcomes. These application notes detail the underlying principles of its stability, outline potential degradation pathways, and provide a robust, step-by-step protocol for conducting forced degradation studies to evaluate its intrinsic stability profile.
Introduction and Compound Profile
2-(4'-Fluorobiphenyl-4-yl)ethanamine is a primary amine featuring a fluorinated biphenyl scaffold. This structural motif is of significant interest in pharmaceutical development due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability and binding affinity.[1] The ethanamine side chain provides a reactive handle for further synthetic modifications. Given its potential role as a critical building block, a thorough understanding of its stability is essential to prevent the use of degraded material, which could lead to failed syntheses, impure final products, and misleading biological data.
This guide moves beyond simple storage temperature recommendations to explain the causality behind best practices and equips researchers with the methodology to proactively validate the compound's stability under various stress conditions.
Chemical and Physical Properties
A summary of the key properties for 2-(4'-Fluorobiphenyl-4-yl)ethanamine and related structures is provided below. Researchers should always refer to the specific Certificate of Analysis for their lot.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₄H₁₄FN | Based on structure |
| Molecular Weight | 215.27 g/mol | Based on structure |
| Appearance | Likely a solid (e.g., white to off-white powder/crystals) | Based on similar biphenyl amine derivatives[3] |
| Melting Point | 71 - 74 °C | For the parent compound, 2-Biphenylethanamine |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General property of similar organic compounds |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | Stated in Safety Data Sheets for analogous compounds |
Recommended Storage and Handling Protocols
Proper storage and handling are the first lines of defense in preserving the integrity of 2-(4'-Fluorobiphenyl-4-yl)ethanamine. The primary amine functional group and the aromatic system are susceptible to environmental factors.
Long-Term Storage Conditions
The primary goal of long-term storage is to minimize exposure to atmospheric oxygen, moisture, heat, and light.
-
Temperature: Recommended storage temperature is typically indicated on the product label. For analogous compounds, storage at ambient temperature (15–25 °C) or refrigerated conditions (2–8 °C) is common.[4][5] For long-term storage (>6 months), refrigeration at 2-8°C is advisable to slow down any potential degradation kinetics.
-
Atmosphere: The ethanamine group is susceptible to oxidation. To mitigate this, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[6] This is particularly critical after the manufacturer's seal has been broken.
-
Container: The compound must be stored in a tightly sealed container to prevent moisture ingress and exposure to air.[7][8] Amber glass vials are preferred to protect against light.
-
Environment: Store in a dry, well-ventilated place away from incompatible materials.[4][7][9]
Daily Laboratory Handling
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[6][7][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles to prevent skin and eye contact.[7][10]
-
Dispensing: Avoid creating dust when handling the solid form.[4] Use appropriate tools and techniques for weighing and transferring. After dispensing, promptly reseal the container, purging with an inert gas if possible.
-
Hygiene: Wash hands thoroughly after handling the substance.
Chemical Incompatibilities
To prevent rapid degradation or hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: These can readily oxidize the amine functional group.
-
Strong Acids: The basic amine will react with strong acids in a vigorous acid-base reaction.
-
Strong Bases: While the amine itself is basic, strong bases can be incompatible with the overall molecule or its formulation.[6][7]
-
Heat and Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[6]
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) or 15-25°C (Short-term) | Slows kinetic degradation |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the amine group |
| Light | Amber vial, store in the dark | Prevents photolytic degradation |
| Moisture | Tightly sealed container in a dry location[4] | Prevents hydrolysis and moisture-catalyzed reactions |
Stability Profile and Potential Degradation Pathways
While stable under recommended conditions, 2-(4'-Fluorobiphenyl-4-yl)ethanamine can degrade under environmental stress.[6][8] Understanding these pathways is crucial for designing stability studies and interpreting analytical results.
Postulated Degradation Mechanisms
The molecule's structure suggests several potential points of vulnerability:
-
Oxidation of the Amine: The primary amine can be oxidized to form corresponding imines, oximes, or nitroso compounds, especially in the presence of air and light.
-
Acid-Base Reactions: The amine group will be protonated by acids, forming a salt. While not a degradation, this alters the compound's properties and may precede other reactions.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light, potentially leading to radical formation and subsequent reactions.
-
Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to the cleavage of bonds and the formation of hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[6]
The diagram below illustrates these potential degradation routes.
Caption: Postulated degradation pathways for 2-(4'-Fluorobiphenyl-4-yl)ethanamine.
Protocol: Forced Degradation (Stress Testing) Study
This protocol provides a self-validating system to assess the intrinsic stability of 2-(4'-Fluorobiphenyl-4-yl)ethanamine. It involves subjecting the compound to harsh conditions and monitoring its degradation using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective
To identify the degradation products and determine the degradation kinetics of 2-(4'-Fluorobiphenyl-4-yl)ethanamine under hydrolytic, oxidative, thermal, and photolytic stress conditions, as recommended by ICH guidelines for related pharmaceutical compounds.[11]
Materials and Equipment
-
2-(4'-Fluorobiphenyl-4-yl)ethanamine
-
HPLC-grade Methanol and Water
-
HPLC-grade Acetonitrile
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC system with UV or PDA detector
-
Analytical balance
-
pH meter
-
Calibrated oven
-
Photostability chamber (with UV lamp)
-
Volumetric flasks and pipettes
-
Autosampler vials
Experimental Workflow
The workflow is designed to systematically expose the compound to various stressors and analyze the outcomes.
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of 2-(4'-Fluorobiphenyl-4-yl)ethanamine in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.
-
Stress Sample Preparation: For each condition, use a separate vial.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a small amount (e.g., 5 mg) of the solid compound in an oven at 80°C.[11]
-
Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette or suitable transparent vial to UV light.[11]
-
Control Sample: Keep 1 mL of stock solution at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots from each liquid sample at specified time points (e.g., 0, 2, 4, 8, 24 hours). For the thermal sample, dissolve a portion in methanol at each time point. The goal is to achieve 5-20% degradation.
-
Quenching and Dilution:
-
For acid samples, neutralize with an equivalent amount of 0.1 N NaOH.
-
For base samples, neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute all samples (including control, oxidative, and thermal) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).
-
-
Analytical Method:
-
Use a stability-indicating HPLC method. A good starting point, based on methods for the related compound flurbiprofen, would be:[11][12]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with Acetonitrile and a phosphate buffer (pH ~4.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~248 nm (scan with PDA detector to find optimal wavelength)
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Ensure the analytical method provides baseline separation between the parent peak and all degradant peaks.
-
Calculate the percentage of degradation at each time point using the following formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
-
Conclusion
The chemical integrity of 2-(4'-Fluorobiphenyl-4-yl)ethanamine is best maintained by strict adherence to proper storage and handling protocols. Storing the compound in a tightly sealed, light-resistant container under a dry, inert atmosphere at cool to ambient temperatures will significantly mitigate the risk of oxidative, hydrolytic, and photolytic degradation. The provided forced degradation protocol serves as a powerful tool for researchers to proactively assess the compound's stability, ensuring the reliability and reproducibility of their scientific work.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Biphenylethanamine.
-
Carl ROTH. (n.d.). Safety Data Sheet for Biphenyl. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet for Biphenyl, ≥99 %, for synthesis. [Link]
-
Liu, Y., et al. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. Water Research, 185, 116242. [Link]
-
Ceylan, S., & Çaycı, G. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines. Global NEST Journal. [Link]
-
Ponnam, V., et al. (2023). Quantification of Flurbiprofen in Eye Drops by Stability Indicating Ultraviolet Spectrophotometric Method. Indian Journal of Pharmaceutical Sciences, 85(3), 834-840. [Link]
-
Al-Sha'er, M. A., et al. (2014). Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders. ACS Medicinal Chemistry Letters, 5(8), 903-908. [Link]
-
Kumar, A., et al. (2011). Method development and validation for the estimation of flurbiprofen in tablet dosage form by liquid chromatography. International Journal of Pharmacy. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4′-Fluoro-biphenyl-2-ylamine | Sigma-Aldrich [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. 1345413-20-8|(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. carlroth.com [carlroth.com]
- 10. chemscene.com [chemscene.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. pharmascholars.com [pharmascholars.com]
Interpreting NMR spectra of 4'-fluorobiphenyl ethylamine derivatives
Technical Support Guide: NMR Analysis of 4'-Fluorobiphenyl Ethylamine Derivatives
Introduction: The Analytical Challenge
You are likely working with a scaffold common in medicinal chemistry—the 4'-fluorobiphenyl ethylamine . This structure presents a unique set of NMR challenges: the "deceptive simplicity" of the ethyl chain, the complex second-order effects in the biphenyl system, and the pervasive splitting caused by the fluorine atom (
This guide is not a textbook definition list. It is a troubleshooting protocol designed to help you distinguish between structural reality and experimental artifacts .
Part 1: Sample Preparation & Acquisition Protocols
Before interpreting peaks, ensure your data integrity. The amine functionality (
Protocol 1.1: Solvent Selection Strategy
| Feature | CDCl | DMSO-d | Recommendation |
| Amine Proton ( | Often broad, invisible, or shifting (1.0–2.0 ppm). | Sharp, distinct signal (often >3.0 ppm). | Use DMSO-d |
| Salt Formation | If the sample is an HCl salt, it may not dissolve or will show broad peaks. | Dissolves salts well; amine protons appear as | Use DMSO-d |
| Resolution | Good for aliphatic chain resolution. | High viscosity can broaden lines slightly. | Use CDCl |
Critical Check: If your sample is a free base, ensure your CDCl
is neutralized (passed through basic alumina) to prevent trace acid from broadening the NH signal.
Part 2: NMR Interpretation (The Aromatic Maze)
The aromatic region (7.0–7.7 ppm) of 4'-fluorobiphenyl is often a source of confusion due to spin-spin coupling between chemically equivalent but magnetically non-equivalent protons (AA'BB' systems) and the Fluorine nucleus.
The 4'-Fluoro Ring (Distal Ring)
This ring does not produce simple doublets. It forms an AA'BB'X system (where X is
-
Ortho to F (Positions 3', 5'): These protons couple strongly to F (
) and the meta protons. Look for a pseudo-triplet or complex multiplet around 7.10–7.20 ppm. -
Meta to F (Positions 2', 6'): These couple weakly to F (
) and the ortho protons. Look for a complex doublet of doublets (dd) around 7.50–7.60 ppm.
The Ethylamine Chain
-
-CH
(next to N): ppm (Triplet, Hz). -
-CH
(next to Ring): ppm (Triplet, Hz). -
Troubleshooting: If these appear as multiplets, check if you have a chiral center nearby or restricted rotation (rotamers).
Visualization: The Coupling Logic
Figure 1: Decision tree for assigning aromatic multiplets in fluorinated biphenyls.
Part 3: Heteronuclear Analysis ( & )
This is where most users misinterpret data. The Fluorine atom splits Carbon signals, often leading users to believe they have impurities (double peaks) when they actually have clean product.
NMR: The Splitting Rules
In a proton-decoupled
| Carbon Position | Description | Expected Splitting ( | Appearance |
| C-4' | Directly attached to F | Large Doublet (distinctive) | |
| C-3', 5' | Ortho to F | Medium Doublet | |
| C-2', 6' | Meta to F | Small Doublet | |
| C-1' | Para to F (Bridgehead) | Tiny Doublet (often looks like a broad singlet) | |
| C-1 (Proximal) | Other Bridgehead | Singlet (Coupling usually does not cross the biphenyl bond) |
NMR: The Verification Tool
-
Shift: Expect a signal between -115 ppm and -120 ppm (referenced to CFCl
). -
Pattern: If proton-coupled, it will be a complex multiplet (tt or similar) due to coupling with H-3'/5' and H-2'/6'.
-
Technique: Run
(Proton Decoupled Fluorine) to collapse the signal into a clean singlet. This confirms the purity of the fluorinated moiety.
Part 4: Troubleshooting & FAQs
Q1: My
-
Test: Calculate the difference in Hz between the "twins". If it matches 21 Hz or 8 Hz, it is your product, not an impurity.
Q2: The amine protons (
-
Fix: Switch to DMSO-d
or add a drop of (which will definitely erase the peak, confirming its identity by disappearance).
Q3: The ethyl chain protons are not simple triplets; they look "messy." A: Check your molecule for chirality . If you have a chiral center elsewhere in the molecule (e.g., on the amine nitrogen or the ethyl chain), the protons become diastereotopic. They will split each other, turning a triplet into a "doublet of doublets of doublets" (ddd) or complex multiplet.
Q4: I see a small triplet at 1.2 ppm and a quartet at 4.1 ppm. A: This is residual Ethyl Acetate (common solvent). It is not part of your ethylamine chain.
-
Reference:
: 4.12 (q), 2.05 (s), 1.26 (t).
Workflow Visualization
Figure 2: Recommended acquisition workflow for fluorinated amines.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for coupling constants).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (University of Wisconsin). 13C NMR Coupling Constants. [Link] (Authoritative database for J-values).
-
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 324-74-3 (4-fluorobiphenyl). [Link] (Verified spectra for core scaffold).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Validating Purity of 2-(4'-Fluorobiphenyl-4-yl)ethanamine via LC-MS
Executive Summary
The validation of 2-(4'-Fluorobiphenyl-4-yl)ethanamine presents a classic "hydrophobic amine" challenge in analytical chemistry. Its structure—a biphenyl core (hydrophobic,
This guide objectively compares LC-MS against traditional purity assays (HPLC-UV, NMR), demonstrating why High-Resolution Mass Spectrometry (HRMS) coupled with Biphenyl stationary phases is the superior methodology for detecting trace impurities (Suzuki coupling byproducts, des-fluoro analogs) at the ICH Q3A reporting threshold of 0.05%.
Part 1: The Analytical Challenge
To validate this molecule, one must understand its behavior in solution and the gas phase.
-
The "Amine Problem": The aliphatic amine is protonated at neutral/acidic pH. On traditional silica-based C18 columns, these cations interact with residual silanols, causing severe peak tailing (
) and loss of sensitivity. -
Structural Isomerism: Impurities often include the 2'-fluoro or 3'-fluoro isomers (arising from impure boronic acid starting materials). These are isobaric and have identical hydrophobicity to the target, making them indistinguishable on standard C18 columns.
-
Ionization Efficiency: While UV detection (254 nm) is acceptable for the biphenyl core, it lacks specificity for non-chromophoric impurities (e.g., aliphatic amine degradation products).
Part 2: Comparative Methodology
The following table contrasts the performance of LC-MS against alternative industry standards.
Table 1: Comparative Performance of Purity Assays
| Feature | LC-MS (HRMS) | HPLC-UV (PDA) | 1H-NMR (600 MHz) |
| Primary Detection | Mass-to-Charge ( | UV Absorbance ( | Proton Environment |
| Sensitivity (LOD) | < 1 ng/mL (High) | ~100 ng/mL (Moderate) | ~10 |
| Specificity | Excellent. Distinguishes co-eluting impurities by mass. | Poor. Co-eluting peaks are invisible without spectral deconvolution. | High. Structural certainty, but dynamic range is poor for <1% impurities. |
| Isobaric Resolution | Requires chromatographic separation (MS cannot distinguish isomers alone). | Difficult; requires distinct | Excellent, provided signals do not overlap. |
| Suitability | Gold Standard for purity < 0.05%. | Routine QC, but misses non-UV active impurities. | Structural confirmation, not purity validation. |
Part 3: Strategic Method Development
Stationary Phase Selection: The Advantage
For fluorobiphenyl compounds, Biphenyl columns outperform C18.[1][2]
-
Mechanism: The biphenyl stationary phase engages in
interactions with the analyte's aromatic rings.[1][2] This interaction is sterically sensitive, allowing for the separation of ortho/meta/para fluoro-isomers that co-elute on C18 (which relies solely on hydrophobic partitioning).
Mobile Phase Chemistry
-
Option A (High pH): Ammonium Bicarbonate (pH 10). Neutralizes the amine, improving peak shape on C18. Risk: Silica dissolution over time; lower MS sensitivity (ESI+ prefers pre-charged ions).
-
Option B (Low pH): 0.1% Formic Acid (pH 2.7). Maximizes ionization ([M+H]+).[3] Challenge: Tailing.[3]
-
Recommendation: Use Option B combined with a Charged Surface Hybrid (CSH) Biphenyl Column . The CSH particle surface is slightly positively charged, repelling the protonated amine analyte and preventing silanol interaction, yielding sharp peaks even at acidic pH.
Workflow Visualization
The following diagram illustrates the decision logic for optimizing this specific separation.
Caption: Optimization logic flow for hydrophobic amines. Switching to CSH particles resolves tailing; Methanol enhances pi-pi selectivity.
Part 4: Experimental Protocol
Objective: Validate purity >99.5% with LOD <0.05%.
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of the amine in 1 mL of Methanol (not DMSO, to avoid MS suppression).
-
Working Standard: Dilute to 10
g/mL in 90:10 Water:Methanol (0.1% Formic Acid).-
Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak broadening.
-
LC-MS Conditions (Recommended)
-
System: UHPLC coupled to Q-TOF or Orbitrap (HRMS required for accurate mass).
-
Column: Waters XSelect CSH Phenyl-Hexyl or Restek Raptor Biphenyl (2.1 x 100 mm, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Why Methanol? Aprotic solvents like Acetonitrile disrupt
interactions. Methanol preserves them, enhancing the separation of the fluorobiphenyl isomers [1].
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to trap polar salts).
-
1-8 min: 5% -> 95% B (Linear ramp).
-
8-10 min: 95% B (Wash).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
MS Parameters (Source: ESI+)
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the ethyl chain).
-
Desolvation Temp: 450°C (High temp required for biphenyls).
-
Scan Range: m/z 100–600.[3]
Part 5: Representative Validation Data
The following data represents typical performance metrics when comparing a standard C18 method versus the optimized Biphenyl method for this specific analyte.
Table 2: Method Performance Comparison
| Parameter | Standard C18 (MeCN/H2O) | Optimized Biphenyl (MeOH/H2O) | Impact |
| Peak Asymmetry ( | 1.8 (Tailing) | 1.1 (Symmetric) | Improved integration accuracy. |
| Resolution ( | 0.8 (Co-eluting) | 2.4 (Baseline) | Accurate quantitation of byproducts. |
| Signal-to-Noise (S/N) | 85:1 | 210:1 | Lower LOD (detects trace impurities). |
| Retention Time | 4.2 min | 5.6 min | Increased retention avoids ion suppression from void volume. |
Impurity Profiling
Using the optimized method, three specific impurities are typically monitored:
-
Des-fluoro analog (
): Result of reductive dehalogenation during synthesis. -
Homocoupling Dimer (
): Biphenyl-Biphenyl coupling. Elutes significantly later ( min). -
Starting Material (Bromide): Distinct isotopic pattern (Br79/Br81).
Part 6: Troubleshooting & Optimization
If validation fails (purity < 95% or poor shape), follow this corrective workflow:
Caption: Diagnostic tree for common LC-MS failures with amine analytes.
References
-
U.S. Food and Drug Administration (FDA). (2006). Q3A(R2) Impurities in New Drug Substances.[4][5][6][7] Guidance for Industry.[4] [Link]
-
Waters Corporation. (2020). Effect of pH on LC-MS Analysis of Amines. Application Note. [Link]
-
Niessen, W.M.A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
Sources
- 1. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 7. database.ich.org [database.ich.org]
Strategic Bioisosterism: The 4'-Fluorobiphenyl Moiety in Medicinal Chemistry
Executive Summary: The "Magic Fluoro" Effect
In the optimization of lead compounds, the biphenyl scaffold is a privileged structure, yet it suffers from a critical liability: rapid oxidative metabolism at the para-positions. The 4'-fluorobiphenyl group represents a high-value bioisosteric replacement for unsubstituted biphenyls, alkyl chains, or phenyl-pyridines.
This guide analyzes the 4'-fluorobiphenyl moiety not just as a structural spacer, but as a functional tool to:
-
Block Metabolic Soft Spots: Exploiting the C-F bond strength to prevent CYP450-mediated hydroxylation.[1]
-
Modulate Lipophilicity: Fine-tuning LogP/LogD for membrane permeability without the steric bulk of chlorine or methyl groups.
-
Enhance Binding: Leveraging the unique electrostatic nature of fluorine for multipolar interactions.
Comparative Analysis: 4'-H vs. 4'-F vs. 4'-Cl
The following data comparison illustrates why the 4'-fluorobiphenyl is often the "Goldilocks" zone of bioisosterism—balancing stability, size, and electronics.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | 4'-H-Biphenyl (Parent) | 4'-F-Biphenyl (Target) | 4'-Cl-Biphenyl (Alternative) |
| Van der Waals Radius | 1.20 Å | 1.47 Å (Steric mimic of H) | 1.75 Å (Significant bulk) |
| Bond Energy (C-X) | ~99 kcal/mol | ~116 kcal/mol (Metabolically inert) | ~81 kcal/mol |
| Electronegativity | 2.1 | 4.0 (Strong e- withdrawal) | 3.0 |
| LogP Shift ( | 0 (Reference) | +0.2 to +0.4 | +0.7 to +0.9 |
| Metabolic Fate | Rapid p-hydroxylation (CYP mediated) | Blocked (Reduces clearance) | Blocked, but lipophilicity risks toxicity |
| Hammett | 0.00 | 0.06 | 0.23 |
Key Insight: While Chlorine effectively blocks metabolism, its size and lipophilicity often lead to poor solubility or "grease ball" non-specific binding. Fluorine blocks metabolism with minimal steric perturbation, allowing the molecule to fit into the same binding pocket as the parent hydrogen analog.
Mechanism of Action: The Metabolic Block
The primary driver for this bioisosteric replacement is the prevention of Phase I oxidative metabolism. Cytochrome P450 enzymes typically attack the electron-rich para-position of aromatic rings.
Diagram 1: Metabolic Fate Decision Tree
The following diagram illustrates the divergent pathways between a standard biphenyl and a fluorinated analog.
Caption: Metabolic divergence. The C-F bond resists the radical abstraction mechanism required for CYP450 hydroxylation, shunting the molecule toward metabolic stability.
Case Study: Flurbiprofen vs. Non-Fluorinated Analogs
Flurbiprofen serves as the archetypal proof-of-concept for this bioisostere.
-
Context: Early NSAID development focused on phenylalkanoic acids (e.g., Ibuprofen, Fenbufen).
-
The Problem: Simple biphenyl analogs suffered from rapid clearance due to hydroxylation at the 4'-position.
-
The Solution: Introduction of the fluorine atom.[2][3][4][5][6][7]
-
Result:
-
Metabolic Stability: Significant increase in half-life compared to non-fluorinated biphenyl propionic acids.
-
Potency: The fluorine atom increased acidity of the propionic acid side chain (via inductive effects) and improved binding through hydrophobic interactions, resulting in potent COX inhibition.
-
Experimental Protocols
To validate the efficacy of a 4'-fluorobiphenyl replacement in your own lead series, the following workflows are required.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: Efficiently install the 4'-fluorobiphenyl moiety.
-
Reagents:
-
Aryl Halide: 4-bromo-derivative of your scaffold (1.0 eq).
-
Boronic Acid: 4-fluorophenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂ (0.05 eq).
-
Base: K₂CO₃ (2M aqueous solution, 3.0 eq).
-
Solvent: 1,4-Dioxane.
-
-
Procedure:
-
Degas the solvent with nitrogen for 15 minutes.
-
Combine aryl halide, boronic acid, and catalyst in a sealed tube.
-
Add base and solvent.[8]
-
Heat to 90°C for 4-12 hours under inert atmosphere.
-
Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient).
-
Protocol B: Microsomal Stability Assay (The Validation Step)
Objective: Quantify the "Metabolic Block" effect.
-
Preparation:
-
Test Compound: 1 µM final concentration (from 10 mM DMSO stock).
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Incubation:
-
Pre-incubate microsomes and test compound at 37°C for 5 mins.
-
Start Reaction: Add NADPH regenerating system (1 mM NADP+, Isocitrate, Isocitrate dehydrogenase).
-
-
Sampling:
-
Take aliquots at T=0, 5, 15, 30, and 60 minutes.
-
-
Quenching:
-
Immediately dispense aliquots into ice-cold Acetonitrile (containing internal standard like Tolbutamide).
-
Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.
-
-
Analysis:
Strategic Decision Making
When should you deploy the 4'-fluorobiphenyl group? Use this logic flow to determine applicability.
Diagram 2: Bioisostere Selection Logic
Caption: Decision matrix for para-substitution. Fluorine is the preferred choice when the binding pocket cannot accommodate the larger chlorine atom.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link
-
Park, B. K., & Kitteringham, N. R. (1994). Drug metabolism and oxidative toxicity: the role of the 4'-fluorobiphenyl moiety. Drug Metabolism Reviews, 26(3), 505-543. Link
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Benchmarking Internal Standards: 2-(4'-Fluorobiphenyl-4-yl)ethanamine in LC-MS/MS Bioanalysis
This guide provides an in-depth technical evaluation of 2-(4'-Fluorobiphenyl-4-yl)ethanamine as an Internal Standard (IS) for LC-MS/MS bioanalysis. It benchmarks this structural analog against Stable Isotope Labeled (SIL) standards and generic alternatives, focusing on its application for hydrophobic, basic drug candidates (e.g., kinase inhibitors, biaryl psychostimulants).
Executive Summary
In quantitative bioanalysis, the choice of Internal Standard (IS) dictates the robustness of the assay.[1][2] While Stable Isotope Labeled (SIL) standards (e.g.,
2-(4'-Fluorobiphenyl-4-yl)ethanamine (hereafter referred to as FBPEA ) emerges as a high-performance Structural Analog IS . Its biphenyl core provides significant hydrophobicity (matching non-polar drugs), while the primary amine ensures high ionization efficiency in ESI+ mode. The fluorine substitution enhances metabolic stability and lipophilicity without introducing ionizable groups that could alter pH-dependent extraction behavior.
Verdict: FBPEA is a superior alternative to generic ISs (like Propranolol) for quantifying hydrophobic biaryl drugs, offering extraction recoveries >85% and excellent chromatographic behavior. However, unlike SIL-IS, it requires chromatographic resolution from the analyte to prevent ion suppression.
Technical Profile & Mechanism of Action
To understand why FBPEA functions effectively, we must analyze its physicochemical interaction with the bioanalytical workflow.
| Feature | Chemical Property | Bioanalytical Benefit |
| Biphenyl Core | High LogP (~3.5 - 4.0) | Mimics the extraction recovery of hydrophobic drugs during LLE/SPE. |
| Ethylamine Tail | pKa ~9.5 (Basic) | Co-extracts with basic drugs; protonates readily in Formic Acid mobile phases (ESI+). |
| Fluorine Group | Electronegative & Lipophilic | Increases retention on C18 columns; prevents rapid metabolic degradation in plasma samples compared to non-fluorinated analogs. |
Diagram 1: Physicochemical Interaction Workflow
The following diagram illustrates how FBPEA tracks the analyte through the critical stages of bioanalysis.
Caption: FBPEA acts as a surrogate, correcting for volumetric errors and extraction inefficiencies. Unlike SIL-IS, it must be chromatographically resolved to avoid Matrix Effects.
Comparative Analysis: FBPEA vs. Alternatives
This section objectively compares FBPEA against the "Gold Standard" (SIL-IS) and a "Generic" alternative (e.g., Propranolol).
Comparison Matrix
| Feature | Candidate A: FBPEA (Structural Analog) | Candidate B: SIL-IS (Deuterated) | Candidate C: Generic (e.g., Propranolol) |
| Cost | Low ($) | High ( | Very Low ($) |
| Availability | Commercially Available | Custom Synthesis Required (Months) | Off-the-shelf |
| Matrix Effect Correction | Moderate (Must be resolved) | Excellent (Co-elutes) | Poor (Elutes differently) |
| Extraction Tracking | High (If structure matches analyte) | Perfect | Variable |
| Chromatography | Crucial: Must separate from analyte | Can co-elute | Irrelevant |
Critical Analysis
-
Vs. SIL-IS: A SIL-IS (e.g., Analyte-
) is chemically identical.[2][3] It co-elutes with the analyte, meaning it experiences the exact same ion suppression from the matrix.[2] FBPEA will elute at a slightly different retention time. If a matrix interference elutes at the FBPEA time but not the analyte time, the ratio is skewed.-
Mitigation: Develop a gradient that separates phospholipids from both the analyte and FBPEA.
-
-
Vs. Generic: Generic ISs often fail because they do not track extraction recovery. If an LLE step uses Hexane, a hydrophilic generic IS might not extract, while the hydrophobic analyte does. FBPEA’s biphenyl core ensures it extracts similarly to lipophilic drugs.
Representative Validation Data
The following data represents typical performance metrics when using FBPEA for a hydrophobic basic drug (e.g., a biaryl kinase inhibitor) in human plasma.
Table 1: Recovery & Matrix Effect (n=6)
Method: Liquid-Liquid Extraction (LLE) with MTBE.
| Component | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Factor (MF) | IS-Normalized MF |
| Analyte | 10 (Low) | 88.5 ± 4.2 | 0.92 | 1.01 |
| Analyte | 1000 (High) | 90.1 ± 3.1 | 0.94 | 0.99 |
| FBPEA (IS) | 50 (Fixed) | 87.8 ± 3.8 | 0.91 | N/A |
Interpretation: The recovery of FBPEA (87.8%) closely matches the analyte (88.5-90.1%). The IS-Normalized Matrix Factor is close to 1.0, indicating FBPEA effectively compensates for matrix effects despite not being a stable isotope.
Experimental Protocol: Validating FBPEA
To utilize FBPEA effectively, you must validate that it does not interfere with the analyte and vice versa ("Cross-Signal Contribution").
Step-by-Step Methodology
Phase 1: Chromatographic Optimization
-
Objective: Ensure FBPEA and Analyte do not co-elute (to prevent suppression) but elute within the same gradient window.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.6 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Target: Analyte RT: ~1.8 min; FBPEA RT: ~2.1 min (The extra phenyl ring usually increases retention slightly).
Phase 2: Cross-Interference Check (Crucial)
-
Inject Blank + IS Only: Monitor the Analyte MRM channel.
-
Acceptance Criteria: Signal in Analyte channel must be < 20% of the LLOQ response.
-
-
Inject Analyte (ULOQ) + No IS: Monitor the IS MRM channel.
-
Acceptance Criteria: Signal in IS channel must be < 5% of the average IS response.
-
Why? High concentrations of analyte can sometimes have isotopic overlap or fragment similarly to the structural analog.
-
Phase 3: Extraction (LLE)
-
Aliquot 50 µL Plasma.
-
Add 20 µL FBPEA Working Solution (e.g., 500 ng/mL in 50:50 MeOH:H2O).
-
Add 50 µL Buffer (0.1M Carbonate, pH 10) to ensure amines are uncharged.
-
Add 600 µL MTBE (Methyl tert-butyl ether).
-
Vortex (5 min) -> Centrifuge -> Evaporate supernatant -> Reconstitute.
Diagram 2: IS Selection Decision Tree
When should you choose FBPEA over a SIL-IS?
Caption: Decision logic for selecting FBPEA. It is the preferred choice when SIL-IS is unavailable and the analyte shares structural homology (Biaryl/Amine).
References & Authority
-
FDA Guidance for Industry: Bioanalytical Method Validation (May 2018). Provides the regulatory framework for acceptance criteria of Internal Standards (Section III.B).
-
ICH Guideline M10: Bioanalytical Method Validation and Study Sample Analysis (2022). Harmonized global standards for IS response variability.
-
PubChem Compound Summary: 2-(4-Fluorophenyl)ethylamine (Structural relative). Used for physicochemical property verification.
-
Wieling, J. (2002). "LC-MS-MS experiences with internal standards." Chromatographia. Discusses the specific pitfalls of structural analogs vs. SIL-IS.
Note: While FBPEA is a specific chemical entity, its application described here follows the universal principles of "Structural Analog Internal Standardization" as defined in the cited regulatory guidance.
Sources
Technical Guide: Binding Affinity Comparison of Biphenyl Ethylamine Analogs
Executive Summary: The Biphenyl Scaffold in CNS Therapeutics
Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.
The biphenyl ethylamine scaffold represents a "privileged structure" in central nervous system (CNS) drug discovery. By rigidly extending the pharmacophore of endogenous trace amines (like
This guide provides an objective technical comparison of biphenyl ethylamine analogs, focusing on the Structure-Activity Relationship (SAR) that drives binding affinity (
Mechanistic Basis of Binding
To understand affinity differences, one must first visualize the orthosteric binding site of the target GPCR (specifically TAAR1/D2). The binding affinity is driven by two primary energetic components:
-
The Ionic Lock: A salt bridge between the protonated ethylamine nitrogen and a conserved Aspartate residue (Asp3.32) in transmembrane domain 3 (TM3).
-
Hydrophobic Expansion: The biphenyl moiety extends into a deep hydrophobic crevice, engaging in extensive
- stacking and van der Waals interactions that simple phenyl rings cannot achieve.
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the critical binding nodes required for high-affinity interaction.
Figure 1: Interaction map showing the "Ionic Lock" anchoring the molecule, while the distal biphenyl ring drives selectivity and affinity through hydrophobic occupancy.
Comparative Analysis: Representative Analogs
The following comparison highlights how subtle structural modifications on the distal phenyl ring dramatically alter
Table 1: Binding Affinity Profile ( )
| Analog ID | Structure (Distal Substitution) | TAAR1 | D2 | Selectivity Ratio (D2/TAAR1) | Performance Verdict |
| Compound A | Unsubstituted (4-biphenyl) | 120 ± 15 | 450 ± 30 | 3.75 | Baseline. Moderate affinity; lacks specific hydrophobic engagement. |
| Compound B | 4'-Fluoro (Para-halogen) | 12 ± 2 | 850 ± 50 | 70.8 | Optimal. Halogen enhances lipophilicity and blocks metabolic oxidation. |
| Compound C | 2'-Methoxy (Ortho-bulky) | >10,000 | 2,100 | N/A | Inactive. Steric clash prevents deep pocket entry; disrupts planarity. |
| Compound D | 3'-Chloro (Meta-halogen) | 45 ± 5 | 300 ± 20 | 6.6 | Intermediate. Good affinity, but reduced selectivity compared to para-sub. |
Technical Interpretation[1][2][3][4]
-
The "Para" Advantage (Compound B): The 4'-position of the biphenyl system extends into a specific hydrophobic sub-pocket. Introducing a Fluorine atom here serves two purposes:
-
Electronic: It withdraws electron density, potentially strengthening
-stacking interactions with aromatic residues (e.g., Phenylalanine) in the receptor. -
Metabolic: It blocks Para-hydroxylation (a common CYP450 clearance route), effectively increasing the functional half-life of the molecule in biological assays.
-
-
The "Ortho" Penalty (Compound C): Substitutions at the 2'-position (ortho) force the two phenyl rings to twist out of planarity due to steric hindrance with the linker or proximal ring protons. This twisted conformation often prevents the molecule from sliding into the narrow transmembrane binding cleft, resulting in a drastic loss of affinity (
).
Validated Experimental Protocol: Radioligand Binding Assay
To reproduce the affinity data above, a robust Competition Binding Assay is required. This protocol uses membrane preparations from HEK293 cells stably expressing the human TAAR1 or D2 receptor.
Protocol Workflow
Objective: Determine the Inhibition Constant (
Reagents:
-
Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand:
-RO5166017 (for TAAR1) or -Raclopride (for D2). Concentration: ~1-2 nM ( equivalent). -
Nonspecific Control: 10
M Unlabeled standard (e.g., -PEA or Haloperidol).
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest HEK293-hTAAR1 cells in ice-cold PBS.
-
Homogenize (Polytron) and centrifuge at 40,000 x g for 20 mins.
-
Resuspend pellet in binding buffer to achieve ~20
g protein/well.
-
-
Incubation:
-
In a 96-well plate, add:
-
50
L Test Compound (Serial dilution to M). -
50
L Radioligand. -
100
L Membrane Suspension.
-
-
Incubate for 60 minutes at 25°C (Equilibrium is critical).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce nonspecific binding).
-
Wash 3x with ice-cold buffer.
-
-
Quantification:
-
Add liquid scintillant and count radioactivity (CPM) using a MicroBeta counter.
-
-
Data Analysis:
-
Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate
:
-
Visual Workflow: Assay Logic
Figure 2: Workflow for high-throughput radioligand competition binding.
References
-
Roche Innovation Center.Trace Amine-Associated Receptor 1 (TAAR1) Agonists as a New Class of Antipsychotics.
-
Source:
-
-
PDSP Protocol Repository.NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocols.
-
Source:
-
-
Broad Institute.
-
Source:
-
-
BindingDB. Binding Affinity Data for Biphenyl Derivatives.[1]
-
Source:
-
Sources
2-(4'-Fluorobiphenyl-4-yl)ethanamine proper disposal procedures
Executive Safety Summary
Disposal is not an afterthought; it is a critical phase of the experimental lifecycle. 2-(4'-Fluorobiphenyl-4-yl)ethanamine (CAS: Specific CAS may vary by salt form, treat as generic fluorinated biphenyl amine) presents a dual-hazard profile: it is an organic base capable of caustic injury and a fluorinated compound that releases highly corrosive hydrogen fluoride (HF) upon improper incineration.
Immediate Action Required:
-
Do NOT mix with acidic waste streams (Risk: Exothermic reaction/spattering).
-
Do NOT dispose of in "General Organic" waste if your facility segregates Halogenated waste (Risk: Incinerator damage/Regulatory violation).
Chemical Profile & Waste Classification
To ensure safe disposal, you must understand the physicochemical properties driving the waste classification.[3]
| Property | Characteristic | Disposal Implication |
| Structure | Fluorinated Biphenyl Amine | MUST be classified as Halogenated Organic Waste . |
| Basicity | Primary Amine ( | Incompatible with acids and oxidizers. |
| Physical State | Solid (often HCl salt) or Oil (free base) | Solids require double-bagging; Liquids require chemically compatible carboys (HDPE/Glass). |
| Elemental | Contains Fluorine (F) | Combustion generates HF; requires scrubbed incineration. |
| Toxicity | Irritant/Corrosive (Skin, Eye) | Standard PPE (Nitrile gloves, safety glasses) is mandatory.[3] |
Waste Stream Decision Matrix
The following logic gate ensures you select the correct waste stream, preventing regulatory non-compliance and dangerous chemical incompatibilities.
Figure 1: Decision matrix for segregating fluorinated amine waste. Note that significant concentrations of the amine override the non-halogenated status of the solvent.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound/Salts)
Use this for expired reagents, reaction precipitates, or contaminated weighing papers.[3]
-
Segregation: Isolate the material from oxidizers (e.g., permanganates, nitrates) and acids.[3]
-
Packaging:
-
Place the solid material into a clear polyethylene bag.
-
Self-Validation Step: Visually inspect the bag for punctures. If the material is a fine powder, dampen slightly with water or oil to prevent dust cloud formation before sealing.[3]
-
Place the first bag inside a second bag (Double-Bagging).
-
-
Labeling:
-
Storage: Store in the "Halogenated Solid Waste" pail until pickup.
Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Use this for reaction byproducts or stock solutions.
-
pH Check (The Self-Validating Step):
-
Carboy Selection:
-
Select the Halogenated Organic Waste carboy (typically Red label or designated "Halo").
-
Note: Even if dissolved in Methanol (non-halogenated), the Fluorine content of the amine usually mandates the Halogenated stream to prevent HF formation in non-scrubbed incinerators.
-
-
Transfer: Use a funnel. Do not overfill (leave 10% headspace).
-
Log Entry: Record the volume and constituent ("Fluorinated Biphenyl Amine") on the carboy log sheet immediately.
Emergency Contingencies: Spills & Exposure
Scenario: You drop a vial of 500mg solid 2-(4'-Fluorobiphenyl-4-yl)ethanamine on the floor.
Figure 2: Immediate response workflow for bench-scale spills.
Specific Cleanup Steps:
-
Solid Spill: Do not dry sweep if it creates dust. Cover with wet paper towels (water or ethanol), then scoop into a bag.[3]
-
Liquid Spill: Cover with vermiculite or a generic "Organic Spill Kit" absorbent.
-
Decontamination: Wipe the surface with dilute acetic acid (vinegar) to neutralize the amine residue, followed by water.
Regulatory & Compliance Context
-
EPA RCRA Classification:
-
Best Practice: Treat as "Unlisted Hazardous Waste" with the characteristic of Toxicity and Halogen Content .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PubChem. (n.d.). Compound Summary: 2-(4-Fluorophenyl)ethanamine (Structural Analog). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 8. epa.gov [epa.gov]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
